Trestatin C Exhibits Superior Potency Against α-Amylase Compared to the Clinical Candidate Bay e 4609
The trestatin family, which includes Trestatin C as its major constituent, was shown to inhibit α-amylase with a Ki of less than 1 µM, which is over one order of magnitude more potent than the comparator α-amylase inhibitor Bay e 4609 (Ki < 10 µM) in the same assay system [1].
| Evidence Dimension | Inhibition constant (Ki) for α-amylase |
|---|---|
| Target Compound Data | Ki < 1 µM (Trestatin complex, of which Trestatin C is a major component) |
| Comparator Or Baseline | Bay e 4609: Ki < 10 µM |
| Quantified Difference | At least a 10-fold lower Ki (higher potency) for trestatin complex vs. Bay e 4609 |
| Conditions | α-Amylase inhibition assay; enzyme source not explicitly specified in the compiled data extract, but the comparison is internal to the same study (De Mot & Verachtert, 1987) |
Why This Matters
This direct potency comparison establishes Trestatin C as a superior choice over Bay e 4609 for in vitro studies requiring maximal α-amylase blockade at low inhibitor concentrations.
- [1] De Mot, R., & Verachtert, H. (1987). Purification and characterization of extracellular α-amylase and glucoamylase from the yeast Candida antarctica CBS 6678. European Journal of Biochemistry, 164(3), 643-654. (Ki data cited from compiled extract: PMID 3106037). View Source
